N-(4-acetylphenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide
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Description
N-(4-acetylphenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H18FNO6S2 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H18FNO6S2, and it features a complex structure that includes an acetylphenyl group and a tetrahydrothiophen sulfonyl moiety. Its unique structure may contribute to its biological effects.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies on related sulfonamide derivatives have shown their efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Table 1: Comparison of Anti-inflammatory Activity of Related Compounds
Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
---|---|---|---|
This compound | TBD | TBD | Current Study |
2-amino-3-(4-chlorobenzoyl)benzeneacetic acid | 85 | 90 | |
Indomethacin | 80 | 75 |
2. Anticancer Activity
The compound has also been studied for its potential anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Effects in Cell Lines
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity.
Table 2: IC50 Values for Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | TBD | Induction of apoptosis |
HeLa | TBD | Inhibition of cell proliferation |
A549 | TBD | Modulation of apoptosis-related pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activities : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.
- Apoptosis Induction : Evidence suggests that the compound may activate intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-12(22)13-2-4-14(5-3-13)21-19(23)17-10-15(6-7-18(17)20)29(26,27)16-8-9-28(24,25)11-16/h2-7,10,16H,8-9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNULZUPQBCWLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.